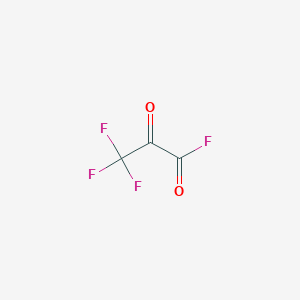

Trifluoropyruvyl fluoride

Vue d'ensemble

Description

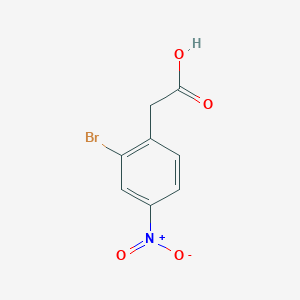

Trifluoropyruvyl fluoride is not directly mentioned in the provided papers. However, the papers do discuss related fluorine chemistry and compounds that involve the use of fluorine atoms in organic synthesis. For instance, trifluorovinylsulphonyl fluoride is a reactive intermediate that can be used to synthesize a range of compounds, including acyclic nitrogen compounds and thiadiazine 2,2-dioxides . Additionally, the use of bromine trifluoride (BrF3) as a source for nucleophilic fluoride ions is highlighted, which is relevant to the synthesis of various fluorinated organic compounds .

Synthesis Analysis

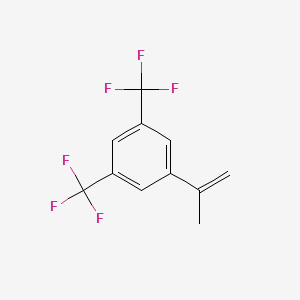

The synthesis of fluorinated compounds can involve different reagents and methods. Bromine trifluoride is mentioned as a commercially available reagent that can be used to introduce fluorine atoms into organic molecules, acting as a source for nucleophilic fluoride ions . This reagent is particularly useful for constructing compounds with various fluorinated groups, such as CF2, CF3, CHF2, or CF2COOH, by reacting with molecules that contain soft base anchors like nitrogen or sulfur atoms.

Molecular Structure Analysis

The molecular structure of related fluorinated compounds can be complex. For example, the structure of tri(ammonium) fluoride difluorooxodiperoxomolybdate(VI) was determined using single-crystal X-ray diffraction, revealing a pentagonal bipyramidal coordination geometry around the molybdenum center . Although this compound does not contain the trifluoropyruvyl group, it demonstrates the diverse structural possibilities in fluorine chemistry.

Chemical Reactions Analysis

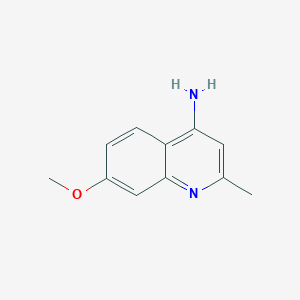

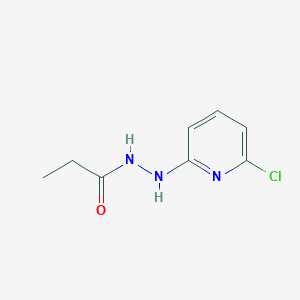

Trifluorovinylsulphonyl fluoride is shown to be a versatile intermediate that reacts with primary aromatic amines to produce acyclic nitrogen compounds. It also reacts with 2-amino-N-heterocyclic compounds to yield thiadiazine 2,2-dioxides. Its sensitivity to nucleophilic attack is demonstrated through its reactions with various nucleophiles, including fluoride ion, ethyl carbazate, phenol, 2-thiopyridine, and pyridine-N-oxide . These reactions showcase the reactivity of fluorinated compounds and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly discussed in the provided papers. However, the reactivity of related fluorinated compounds, such as trifluorovinylsulphonyl fluoride, indicates that this compound would likely exhibit similar sensitivity to nucleophilic attack and could be used to synthesize various fluorinated organic molecules . The use of fluorine in organic chemistry often imparts unique properties to the resulting compounds, such as increased stability, lipophilicity, or reactivity, which can be advantageous in material science and pharmaceutical applications.

Applications De Recherche Scientifique

Energy Storage and Conversion : Trifluorides, including derivatives of Trifluoropyruvyl fluoride, are increasingly being researched for their applications in energy storage and conversion, especially in Li-ion technology. Their ability to undergo multiple electrode reactions enhances the energy storage capacity of commercial cells (Conte & Pinna, 2014).

Catalysis in Chemical Reactions : The use of this compound derivatives in catalysis is explored for the formation of C(sp3)-CF3 bonds. This process, involving borane-catalyzed cleavage and reformation of a C–F bond, has potential applications in creating radioactive fluoride substituents for positron emission tomography (Levin et al., 2017).

Pharmaceuticals and Therapeutics : this compound and its derivatives find significant application in pharmaceuticals, particularly in the development of analgesics, anesthetics, cardiovascular drugs, and neurological drugs. The trifluoromethoxy group, a derivative, plays a key role in enhancing the efficacy and stability of these drugs (Jeschke, Baston, & Leroux, 2007).

Biosensors and Drug Delivery : this compound derivatives are employed in developing fluoride-responsive functional molecules for biosensors and drug delivery systems. These systems can effectively detect and respond to fluoride levels, with applications in water quality monitoring and healthcare (Liu et al., 2014).

Organic Synthesis and Fluorine Chemistry : The trifluoromethyl group, a derivative of this compound, is critical in organic synthesis and fluorine chemistry, particularly in the synthesis of fluorine-containing pharmaceuticals and agrochemicals. This includes the development of trifluoromethylated building blocks and intermediates (Tomashenko & Grushin, 2011).

Inorganic Fluoride Applications : this compound derivatives, particularly iron(III) fluoride, are utilized in various industrial applications, including the manufacture of magnets, catalysts in the petroleum industry, and fire-retardant formulations (Meshri, 2000).

Mécanisme D'action

Mode of Action

Fluorinated compounds are known to interact with their targets by forming strong bonds, which can inhibit the function of the target enzymes and disrupt the normal metabolic processes .

Biochemical Pathways

Fluorinated compounds like Trifluoropyruvyl fluoride can affect various biochemical pathways. For instance, fluoride ions are known to inhibit glycolysis, a crucial metabolic pathway . .

Pharmacokinetics

Fluoride ions are known to be absorbed in the gastrointestinal tract and distributed throughout the body, primarily accumulating in the bones and teeth . .

Result of Action

High and chronic exposure to fluoride can cause cellular apoptosis . It’s important to note that the specific effects of this compound may vary based on its concentration and the duration of exposure.

Propriétés

IUPAC Name |

3,3,3-trifluoro-2-oxopropanoyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F4O2/c4-2(9)1(8)3(5,6)7 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSODUNDFRPXDAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382086 | |

| Record name | Trifluoropyruvyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7309-82-2 | |

| Record name | Trifluoropyruvyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

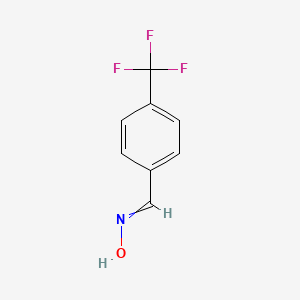

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B3031754.png)